(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride
Overview
Description
(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride is an organic compound with the molecular formula C22H23ClOS. It is a sulfonium salt, which is a class of compounds containing a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride typically involves the reaction of 4-tert-butoxyphenyl chloride with diphenyl sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is typically purified through recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(tert-Butoxy)phenyl)diphenylsulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The positively charged sulfur atom can form strong interactions with negatively charged sites on proteins and other biomolecules, leading to changes in their activity and function. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylphenyl)diphenylsulfonium triflate: This compound is similar in structure but contains a triflate anion instead of a chloride ion.
Diphenyl(4-methylphenyl)sulfonium chloride: This compound has a methyl group instead of a tert-butoxy group on the phenyl ring.
Uniqueness
(4-(tert-Butoxy)phenyl)diphenylsulfonium chloride is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where these properties are advantageous.
Properties
CAS No. |
199733-54-5 |
---|---|
Molecular Formula |
C22H23ClOS |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxy]phenyl]-diphenylsulfanium;chloride |
InChI |
InChI=1S/C22H23OS.ClH/c1-22(2,3)23-18-14-16-21(17-15-18)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-17H,1-3H3;1H/q+1;/p-1 |
InChI Key |
CMCBUFLPSKGYGI-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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